2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide group terminating in a 4-fluorophenyl ring. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to heterocyclic motifs .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-15-5-3-14(4-6-15)19-24-25-20(27(19)26-11-1-2-12-26)29-13-18(28)23-17-9-7-16(22)8-10-17/h1-12H,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGDELQSVOUTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 896309-48-1) is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 469.9 g/mol. It features a complex structure that includes a triazole ring, a pyrrole ring, and various aromatic substituents. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This leads to the depletion of ergosterol, an essential component of fungal cell membranes, resulting in cell death .
- Antimicrobial Activity : The compound shows promise against various bacterial strains by disrupting cell wall synthesis and function, which is typical for many triazole derivatives .
Antimicrobial Activity
A study conducted on various triazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
Research has shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in human cancer cells, with IC50 values indicating effective concentrations required for significant cytotoxicity. For instance, compounds structurally related to this triazole derivative demonstrated moderate to high cytotoxicity against breast and colon cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several triazole derivatives, this compound was tested against clinical isolates of Candida albicans. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole, suggesting its potential as an alternative treatment option for fungal infections .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study assessing the anticancer properties of triazole derivatives, this compound was evaluated for its effects on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .
Data Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s pyrrole group (electron-rich) contrasts with analogues bearing 4-methylphenyl (electron-neutral) or pyridinyl (electron-deficient) substituents. Pyrrole enhances π-π interactions in molecular recognition but may reduce metabolic stability compared to methylphenyl . The 4-fluorophenyl acetamide group offers moderate lipophilicity (logP ~3.2 estimated), whereas the 4-dimethylaminophenyl analogue (logP ~2.5) exhibits improved aqueous solubility due to its polar tertiary amine .
Biological Activity: Derivatives with 4-phenoxyphenyl acetamide () demonstrate insecticidal activity, likely due to improved membrane penetration from the hydrophobic phenoxy group .
Crystallographic Data :
- The compound in (5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibits a dihedral angle of 85.2° between triazole and pyrazole rings, suggesting conformational rigidity. The target compound’s pyrrole group may adopt a similar planar orientation, favoring crystal packing .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
